Nir-641-carboxylic acid*
Description
Nir-641-carboxylic acid* is a pyrimidine-derived carboxylic acid with the chemical name 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a carboxylic acid functional group at position 3.
Properties
Molecular Formula |
C38H47N2NaO10S2 |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
sodium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]-3-methylpenta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H48N2O10S2.Na/c1-26(14-20-33-37(2,3)29-24-27(51(45,46)47)16-18-31(29)39(33)22-10-6-8-12-35(41)42)15-21-34-38(4,5)30-25-28(52(48,49)50)17-19-32(30)40(34)23-11-7-9-13-36(43)44;/h14-21,24-25H,6-13,22-23H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50);/q;+1/p-1 |
InChI Key |
ZMVDGNVSCHXYRI-UHFFFAOYSA-M |
Isomeric SMILES |
C/C(=C\C=C/1\C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+] |
Canonical SMILES |
CC(=CC=C1C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution with Primary Amines
The primary reaction of Nir-641-carboxylic acid involves nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins). The succinimidyl ester acts as a leaving group, forming stable amide bonds under mild aqueous conditions (pH 7–9).
Mechanism :
-
Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral intermediate formation : A transient tetrahedral intermediate is generated.
-
Leaving group expulsion : The succinimidyl oxyanion departs, yielding the conjugated amide product .
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| pH | 7.5–8.5 | Higher pH accelerates amine reactivity. |
| Temperature | 20–25°C | Elevated temperatures risk hydrolysis. |
| Reactant Molar Ratio | 1:1.2 (dye:amine) | Excess amine ensures complete conjugation. |
This reaction achieves >90% conjugation efficiency under optimized conditions, with minimal side products .
Hydrolysis in Aqueous Media
Nir-641-carboxylic acid undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions, forming the corresponding carboxylic acid (NIR-641-COOH).
Reaction Kinetics :
-
Half-life : ~4 hours at pH 7.4 (25°C).
-
Rate Acceleration : Hydrolysis increases 10-fold at pH <6 or >9 due to acid/base catalysis .
Applications :
Controlled hydrolysis is utilized to generate free carboxylic acid derivatives for downstream modifications, though this is less common due to the superior reactivity of the succinimidyl ester .
Photochemical Reactivity
While Nir-641-carboxylic acid itself is not a photocage, related cyanine dyes (e.g., Cy7.5) release carboxylic acids under near-infrared (NIR) light via photooxidative mechanisms . For Nir-641-carboxylic acid:
-
Stability : No significant photodegradation observed under NIR (650–900 nm) .
-
Fluorescence Quenching : Aggregation in aqueous media reduces fluorescence yield by 40–60%, reversible with organic cosolvents .
Comparative Reactivity with Other Carboxylic Acid Derivatives
Nir-641-carboxylic acid’s reactivity contrasts with classical carboxylic acid derivatives:
| Derivative | Reactivity with Amines | Conditions Required | Stability in H₂O |
|---|---|---|---|
| Nir-641 ester | High (spontaneous) | pH 7–9, room temperature | Moderate (hydrolyzes) |
| Acid chlorides | Very high | Anhydrous, base | Low |
| Anhydrides | Moderate | Heat, catalyst | Low |
| NHS esters (generic) | High | pH 7–9 | Moderate |
Side Reactions and Mitigation Strategies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize Nir-641-carboxylic acid*, we compare it with three analogs: 2-methylpyrimidine-4-carboxylic acid , 6-chloropyrimidine-4-carboxylic acid , and pyrimidine-4-carboxylic acid .
Structural and Electronic Comparisons
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Nir-641-carboxylic acid* | 2-Cl, 6-CH₃ | Carboxylic acid | 172.57 |
| 2-Methylpyrimidine-4-carboxylic acid | 2-CH₃ | Carboxylic acid | 138.12 |
| 6-Chloropyrimidine-4-carboxylic acid | 6-Cl | Carboxylic acid | 158.54 |
| Pyrimidine-4-carboxylic acid | None | Carboxylic acid | 124.09 |
Key Observations:
- Electron-Withdrawing Effects : The chlorine atom in Nir-641-carboxylic acid* enhances the electrophilicity of the pyrimidine ring compared to the methyl-substituted analog .
Comparative Reactivity Data (Theoretical):
| Reaction Type | Nir-641-carboxylic acid* | 2-Methyl Analog | 6-Chloro Analog |
|---|---|---|---|
| Decarboxylation Rate | Moderate | Low | High |
| Nucleophilic Substitution | High (Cl as leaving group) | Low | Moderate |
Pharmaceutical Relevance
Nir-641-carboxylic acid*’s structure aligns with bioactive pyrimidine derivatives used in kinase inhibitors and antiviral agents. For example:
- Analog Development : Its chlorine and methyl groups mimic motifs in FDA-approved drugs like emtricitabine (antiviral) and imatinib (anticancer).
Limitations and Challenges
- Synthetic Complexity : The presence of multiple substituents complicates large-scale synthesis compared to simpler analogs.
- Solubility : The hydrophobic methyl group may reduce aqueous solubility, limiting bioavailability in drug formulations.
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